molecular formula C6H6N2O B13050621 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one

1H-Pyrrolo[1,2-C]imidazol-3(2H)-one

Cat. No.: B13050621
M. Wt: 122.12 g/mol
InChI Key: XTYMYZJHPHOJAW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-C]imidazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrrole with isocyanates or carbodiimides can lead to the formation of the desired compound. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Pyrrolo[1,2-C]imidazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.

    Pyrazolo[3,4-b]pyridine: Studied for its potential as an anticancer agent.

Uniqueness: 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

1,2-dihydropyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-7-4-5-2-1-3-8(5)6/h1-3H,4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYMYZJHPHOJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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